molecular formula C7H4ClFN2 B021181 2-Chloro-5-fluorobenzimidazole CAS No. 108662-49-3

2-Chloro-5-fluorobenzimidazole

Cat. No.: B021181
CAS No.: 108662-49-3
M. Wt: 170.57 g/mol
InChI Key: UZIXQYXXJBMILL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties

Preparation Methods

Scientific Research Applications

Chemistry: Synthesis of Heterocyclic Compounds

2-Chloro-5-fluorobenzimidazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: The benzimidazole ring can be modified under specific conditions to yield different derivatives.

Common Reagents and Conditions:

  • Nucleophilic substitution can employ reagents like sodium methoxide.
  • Oxidizing agents such as hydrogen peroxide can facilitate oxidation reactions.

Biology and Medicine: Pharmacological Activities

The compound has demonstrated potential pharmacological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a derivative was found to have minimum inhibitory concentrations (MIC90) as low as 0.49–0.98 µg/mL against resistant strains of Escherichia coli and Salmonella typhimurium .
  • Anticancer Activity: Benzimidazole derivatives are known to inhibit cell proliferation in cancer cell lines, showcasing their potential as anticancer agents.
  • Antiviral Effects: Some studies suggest that benzimidazole derivatives may interfere with viral replication mechanisms.

Industrial Applications: Agrochemicals and Materials Science

In industry, this compound is utilized in developing agrochemicals and materials science applications. Its chemical properties allow for the formulation of effective pesticides and herbicides, enhancing agricultural productivity.

Case Study 1: Antimicrobial Activity Assessment

A study synthesized nineteen new fluoro-benzimidazole derivatives, including those based on this compound. These compounds were tested against a panel of pathogenic microorganisms. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard treatments .

Key Findings:

  • High efficacy against resistant strains.
  • Potential for development into new antimicrobial agents.

Case Study 2: Synthesis of Anticancer Agents

Research has highlighted the potential of benzimidazole derivatives as anticancer agents. A specific study focused on synthesizing novel compounds based on this compound, which showed promising results in inhibiting cancer cell growth in vitro .

Biological Activity

2-Chloro-5-fluorobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. These compounds are often utilized as pharmacological agents due to their ability to interact with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. Notably, it may inhibit topoisomerases, which are crucial for DNA replication and transcription, thereby impeding cancer cell proliferation. The presence of fluorine enhances the compound's binding affinity and selectivity towards these targets, making it a promising candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of benzimidazole can effectively inhibit the growth of Staphylococcus aureus and other pathogens. In one study, compounds related to this compound demonstrated MIC values comparable to standard antibiotics .
CompoundTarget PathogenMIC (µM)
This compoundS. aureus16
Related derivativeE. coli32

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, its derivatives have been tested against several cancer types with promising results .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. Compounds derived from this compound have been evaluated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes:

CompoundEnzyme TargetIC50 (µM)
4g5-Lipoxygenase0.9
4kSoluble Epoxide Hydrolase0.7

These findings suggest that modifications to the benzimidazole structure can enhance its inhibitory potency against inflammatory mediators .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of benzimidazole derivatives against S. aureus and found that certain analogs exhibited remarkable antimicrobial activity with no observed resistance over time .
  • Anticancer Screening : In vitro assays demonstrated that derivatives of this compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models showed significant reduction in inflammation when treated with benzimidazole derivatives, highlighting their therapeutic potential in managing inflammatory diseases .

Properties

IUPAC Name

2-chloro-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXQYXXJBMILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469466
Record name 2-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108662-49-3
Record name 2-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzene-1,2-diamine (2 g, 15.86 mmol) was dissolved in THF (49.4 ml) and 1,1′-Carbonyldiimidazole (2.83 g, 17.44 mmol) was added at RT. The reaction mixture was stirred overnight at RT. To this was added concentrated ammonia solution (1.5 ml) and the mixture stirred for 30 minutes and then diluted with water (100 ml). The resultant solid was collected by filtration, washed with water, followed by Et2O and then dried in vacuo to afford 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.250 g, 52%); 1H NMR (400 MHz, DMSO-d6) 6.66-6.79 (2H, m), 6.81-6.94 (1H, m), 10.64 (1H, s), 10.76 (1H, s); m/z: (ES+) MH+, 151.19. b) A solution of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol) in phosphorus oxychloride (25.2 ml, 270.34 mmol) was heated for 18 hours at 100° C. The reaction mixture was cooled to RT and excess of POCl3 was evaporated in vacuo. The residue was neutralized with saturated NaHCO3 solution (10 ml) and extracted with EtOAc (3×20 ml). The organic phase was washed with brine and then dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 82%); 1H NMR (400 MHz, DMSO-d6) 7.09 (1H, ddd), 7.36 (1H, dd), 7.53 (1H, dd); m/z: (ES+) MH+, 171.34. c) 2-Chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 6.72 mmol) was charged to high pressure autoclave PV10832 (Parr 160 ml) with methylamine 40% EtOH solution (50 ml, 6.72 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The reaction mixture was evaporated and the residue dissolved in MeOH and added to an SCX column. The desired product was eluted from the column using 7M NH3/MeOH. Fractions containing product were evaporated and the residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 10% MeOH in DCM. Pure fractions were evaporated to afford 6-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (0.707 g, 64%); 1H NMR (400 MHz, DMSO-d6) 2.27 (3H, d), 6.38-6.44 (2H, m), 6.67 (1H, dd), 6.79-6.84 (1H, m); m/z: (ES+) MH+, 166.31.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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